Sodium phenylphosphinate
CAS No.: 4297-95-4
Cat. No.: VC2354356
Molecular Formula: C6H5NaO2P+
Molecular Weight: 163.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4297-95-4 |
---|---|
Molecular Formula | C6H5NaO2P+ |
Molecular Weight | 163.07 g/mol |
IUPAC Name | sodium;oxido-oxo-phenylphosphanium |
Standard InChI | InChI=1S/C6H5O2P.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H;/q;+1 |
Standard InChI Key | HHJJPFYGIRKQOM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)[P+](=O)[O-].[Na+] |
Canonical SMILES | C1=CC=C(C=C1)[P+](=O)[O-].[Na+] |
Introduction
Chemical Identity and Properties
Basic Information
Sodium phenylphosphinate, also known as sodium benzene phosphinate (SBP), is an organophosphorus compound with CAS number 4297-95-4 . Its chemical formula is C₆H₆NaO₂P, with a molecular weight of 164.07 g/mol . This compound is classified under the family of phosphinic acid salts, specifically as a sodium salt of phenylphosphinic acid . It has several synonyms including sodium phenylphosphinate, sodium benzene phosphinate, phenylphosphinic acid sodium salt, and natriumbenzolphosphinat among others . The compound is registered in various chemical databases, including the EPA Substance Registry System as "Phosphinic acid, phenyl-, sodium salt" and has an FDA UNII designation of 5YH1F4503C .
Physical and Chemical Properties
Sodium phenylphosphinate exhibits distinctive physical and chemical properties that define its behavior in various applications and reactions. The compound typically appears as a clear colorless liquid form, though it can also exist in solid state . It has a melting point of approximately 200°C, which is relatively high for organic compounds of this class . The compound is completely soluble in water, making it suitable for aqueous reactions and applications . Sodium phenylphosphinate is classified with hazard code Xi, indicating it may have mild irritant properties .
Table 1: Physical and Chemical Properties of Sodium Phenylphosphinate
Property | Value |
---|---|
Molecular Formula | C₆H₆NaO₂P |
Molecular Weight | 164.07400 g/mol |
Physical State | Liquid |
Appearance | Clear colorless |
Melting Point | 200°C |
Water Solubility | Completely soluble |
LogP | 1.21710 |
PSA (Polar Surface Area) | 63.60000 |
Exact Mass | 164.00000 |
Hazard Classification | Xi (Irritant) |
The compound's LogP value of approximately 1.21710 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic influences its distribution in biological systems and its ability to cross cell membranes. The polar surface area (PSA) of 63.60000 further characterizes its potential for biological interactions and membrane permeability . These properties collectively define the chemical behavior and reactivity of sodium phenylphosphinate in various environments and applications.
Structural Characteristics and Classification
Classification and Relationship to Other Phosphorus Compounds
Sodium phenylphosphinate belongs to the broader class of organophosphorus compounds and is specifically categorized as a phosphinate salt . Phosphinates differ structurally from phosphonates and phosphates in the bonding arrangement around the phosphorus atom. In phosphinates, the phosphorus atom typically forms bonds with one oxygen atom (single bond), one hydroxyl group, and one carbon-containing group. This classification is fundamental to understanding the compound's chemical behavior, as phosphinates demonstrate distinctive reactivity patterns compared to other phosphorus-containing compounds. The sodium counterion in this compound influences its solubility, especially in aqueous environments, making it more hydrophilic than the corresponding acid form.
Spectroscopic Characteristics
Synthesis Methods and Chemical Reactions
Synthetic Approaches
Sodium phenylphosphinate can be synthesized through several methodical approaches, with the most common being the neutralization of phenylphosphinic acid with appropriate sodium-containing bases. This neutralization reaction typically employs sodium hydroxide or sodium carbonate as the base, and requires careful pH control to achieve optimal yields and product purity. The reaction proceeds through the deprotonation of the phenylphosphinic acid, followed by ion pairing with sodium cations to form the stable salt. Alternative synthetic routes may involve the oxidation of phenylphosphine followed by neutralization with sodium-containing bases. The Staudinger reaction, which involves the reaction of phenylphosphines with carbonyl compounds, can also be modified to produce sodium phenylphosphinate derivatives when conducted under appropriate conditions. These reactions generally require temperature control, with optimal conditions often found around 60°C to enhance reaction efficiency and product yield.
Chemical Reactivity
Sodium phenylphosphinate demonstrates diverse chemical reactivity, participating in various reaction types that highlight its versatility in organic synthesis. As a nucleophilic reagent, it effectively participates in substitution reactions, where it can displace halides or other leaving groups from substrate molecules. This nucleophilic behavior makes it valuable in constructing complex organic molecules containing phosphorus. The compound also participates in addition reactions, particularly with electrophilic alkenes and carbonyl compounds, forming new carbon-phosphorus bonds. In redox chemistry, sodium phenylphosphinate can serve as a reducing agent in certain contexts, though this application is less common than its use in nucleophilic substitution reactions. The compound's reactivity is significantly influenced by reaction conditions including solvent choice, temperature, and the presence of catalysts or other additives.
Reaction Mechanisms
The mechanisms of reactions involving sodium phenylphosphinate typically involve well-defined transition states, leading to high selectivity and yields in many applications. In nucleophilic substitution reactions, the phosphinate anion acts as the nucleophile, attacking electrophilic centers in substrate molecules through either SN1 or SN2 mechanisms depending on the substrate structure and reaction conditions. The reaction proceeds through the formation of a transition state where the phosphorus atom forms a new bond with the substrate while the leaving group departs. In addition reactions, the mechanism often involves initial nucleophilic attack by the phosphinate anion at an electrophilic center, followed by protonation or further transformations. These mechanistic details are crucial for optimizing reaction conditions and predicting product outcomes in synthetic applications. Understanding these mechanisms allows chemists to design more efficient synthetic routes and to control the stereochemistry and regioselectivity of reactions involving sodium phenylphosphinate.
Applications and Industrial Uses
Role in Organic Synthesis
Analytical Methods and Identification
Spectroscopic Identification Techniques
Several spectroscopic techniques prove valuable for the identification and characterization of sodium phenylphosphinate in both research and quality control contexts. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P NMR and 1H NMR, provides detailed structural information about the compound's molecular architecture. The 31P NMR typically shows characteristic chemical shifts that differentiate phosphinates from other phosphorus-containing compounds. Proton NMR reveals the aromatic proton patterns of the phenyl group, along with any coupling interactions with the phosphorus atom. Infrared (IR) spectroscopy offers complementary structural information through characteristic absorption bands for P-O stretching vibrations, P-C bonds, and phenyl group vibrations. These spectroscopic fingerprints collectively provide a reliable means for confirming the identity and purity of sodium phenylphosphinate samples. Mass spectrometry can further aid in identification by providing molecular weight confirmation and fragmentation patterns characteristic of the phosphinate structure.
Chromatographic Methods
Chromatographic techniques serve as valuable tools for analyzing sodium phenylphosphinate, particularly in contexts requiring separation from similar compounds or assessment of sample purity. High-Performance Liquid Chromatography (HPLC) methods can effectively separate and quantify sodium phenylphosphinate in complex mixtures, especially when coupled with appropriate detection systems such as UV-Vis or mass spectrometry. Gas Chromatography (GC) may be applicable for analysis of derivatized forms of the compound, particularly in environmental or biological samples where trace analysis is necessary. Ion chromatography techniques may also be suitable for analyzing this ionic compound in certain contexts. These chromatographic approaches complement spectroscopic methods, providing quantitative information about sodium phenylphosphinate concentration and purity in various matrices. The development of optimized chromatographic methods for sodium phenylphosphinate analysis requires careful consideration of factors such as column selection, mobile phase composition, and detection parameters.
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